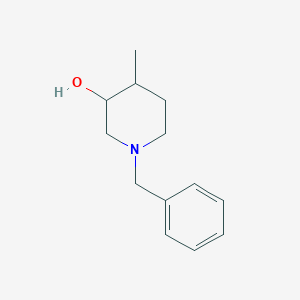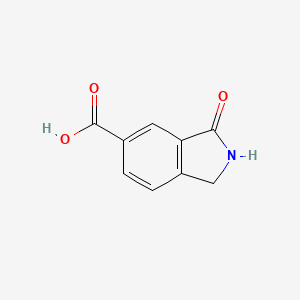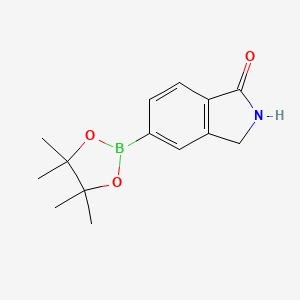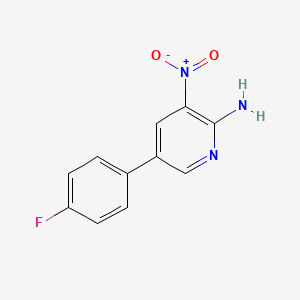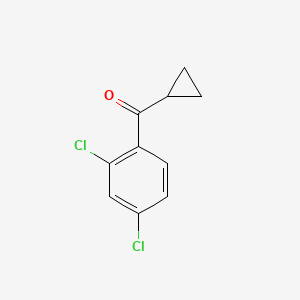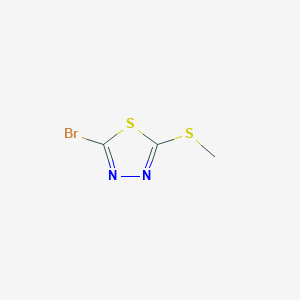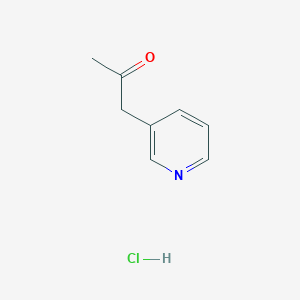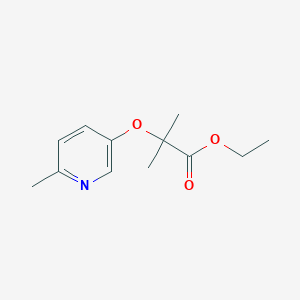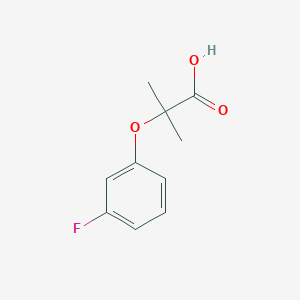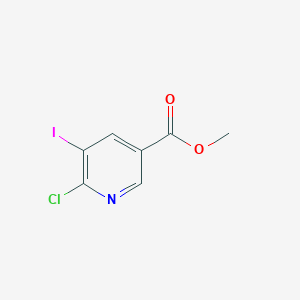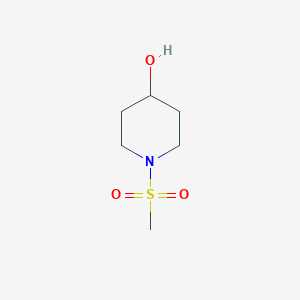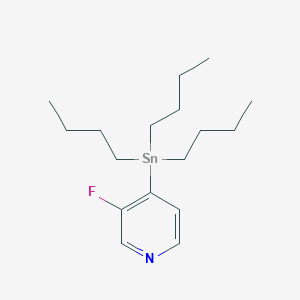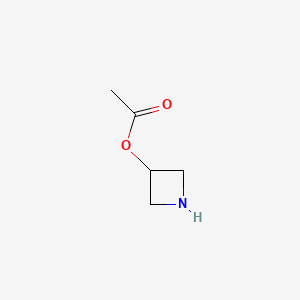
Azetidin-3-yl-acetat
Übersicht
Beschreibung
Azetidin-3-yl acetate is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. Azetidin-3-yl acetate is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Azetidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
Target of Action
Azetidin-3-yl acetate is a heterocyclic compound It’s known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
The starting (n-boc-azetidin-3-ylidene)acetate was obtained from (n-boc)azetidin-3-one by the dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Pathways
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the suzuki–miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Result of Action
It’s known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Biochemische Analyse
Biochemical Properties
Azetidin-3-yl acetate plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceutically active agents. It interacts with various enzymes, proteins, and other biomolecules. For instance, azetidin-3-yl acetate can act as a substrate for esterases, which hydrolyze the ester bond to produce azetidin-3-ol and acetic acid. This interaction is essential for the compound’s metabolic processing and its subsequent biological effects .
Cellular Effects
Azetidin-3-yl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation of certain cell types, such as cancer cells, by inhibiting tubulin polymerization. This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, azetidin-3-yl acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of azetidin-3-yl acetate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Azetidin-3-yl acetate binds to the active site of esterases, leading to the hydrolysis of the ester bond. This interaction is crucial for its metabolic processing. Furthermore, azetidin-3-yl acetate inhibits tubulin polymerization by binding to the colchicine site on tubulin, preventing microtubule formation and leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of azetidin-3-yl acetate change over time due to its stability and degradation. Azetidin-3-yl acetate is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air. Long-term studies have shown that azetidin-3-yl acetate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of azetidin-3-yl acetate vary with different dosages in animal models. At low doses, azetidin-3-yl acetate has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At high doses, azetidin-3-yl acetate can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Azetidin-3-yl acetate is involved in several metabolic pathways, including its hydrolysis by esterases to produce azetidin-3-ol and acetic acid. This metabolic processing is essential for its biological activity and subsequent effects on metabolic flux and metabolite levels. Azetidin-3-yl acetate can also interact with other enzymes, such as cytochrome P450s, which further metabolize the compound into various metabolites .
Transport and Distribution
Azetidin-3-yl acetate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of azetidin-3-yl acetate is critical for its activity and function. Azetidin-3-yl acetate can be directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. These localizations are essential for its interactions with biomolecules and its subsequent biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azetidin-3-yl acetate can be synthesized through several methods. One common approach involves the reaction of azetidin-3-one with acetic anhydride in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields azetidin-3-yl acetate as the primary product .
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This process is catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and involves the Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of azetidin-3-yl acetate often employs green and cost-effective synthetic methods. For example, the use of microchannel reactors for green oxidation reactions can yield important quaternary heterocyclic intermediates, which can then be converted to azetidin-3-yl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidin-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to azetidin-3-yl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include azetidin-3-yl alcohol, various substituted azetidines, and azetidin-3-yl oxides.
Vergleich Mit ähnlichen Verbindungen
Azetidin-3-yl acetate can be compared with other similar compounds such as:
Azetidin-2-one: Known for its use in the synthesis of beta-lactam antibiotics.
Azetidin-3-one: A precursor in the synthesis of azetidin-3-yl acetate.
Oxetane derivatives: Four-membered oxygen-containing heterocycles with similar ring strain and reactivity
Azetidin-3-yl acetate is unique due to its specific biological activities and its versatility as a synthetic intermediate in various chemical reactions.
Eigenschaften
IUPAC Name |
azetidin-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSYYQMXMYAMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate?
A1: Determining the absolute configuration of a chiral molecule is crucial because the biological activity of chiral compounds is often stereospecific. This means that different enantiomers (mirror image isomers) of a molecule can have drastically different interactions with biological targets like enzymes or receptors. [] Therefore, knowing the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate is essential for understanding its potential biological activity and for further research and development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)
